trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
Overview
Description
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid: is a fluorinated organic compound with the molecular formula C5H6F2O2 and a molecular weight of 136.10 g/mol . This compound is notable for its cyclopropane ring structure, which is substituted with a difluoromethyl group and a carboxylic acid group. The presence of fluorine atoms imparts unique chemical properties, making it a valuable building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoromethyl group. One common method involves the reaction of a cyclopropane derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or distillation. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficacy .
Mechanism of Action
The mechanism of action of trans-2-(Difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid
- cis-2-(Difluoromethyl)cyclopropanecarboxylic acid
- trans-2-(Chloromethyl)cyclopropanecarboxylic acid
Uniqueness: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883443-58-1 | |
Record name | rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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